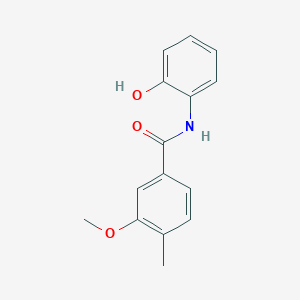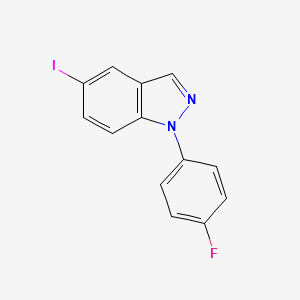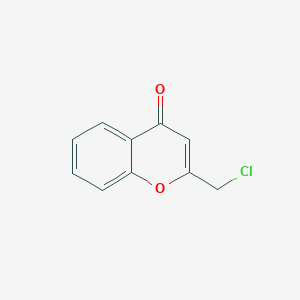
2-(chloromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group at the 2-position of the benzopyran ring enhances its reactivity, making it a valuable compound in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4H-chromen-4-one typically involves the chloromethylation of 4H-1-benzopyran-4-one. One common method is the reaction of 4H-1-benzopyran-4-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-(chloromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dihydrobenzopyran derivatives.
科学研究应用
2-(chloromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(chloromethyl)-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This reactivity is exploited in the design of anticancer and antimicrobial agents.
相似化合物的比较
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: Similar in structure but contains a quinazolinone ring instead of a benzopyran ring.
2-Chloromethyl-4H-1-benzothiopyran-4-one: Contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
2-Chloromethyl-4H-1-benzoxazin-4-one: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-(chloromethyl)-4H-chromen-4-one is unique due to its specific reactivity profile and the presence of the benzopyran ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
115822-62-3 |
|---|---|
分子式 |
C10H7ClO2 |
分子量 |
194.61 g/mol |
IUPAC 名称 |
2-(chloromethyl)chromen-4-one |
InChI |
InChI=1S/C10H7ClO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |
InChI 键 |
DMZYKVMSIQJQDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
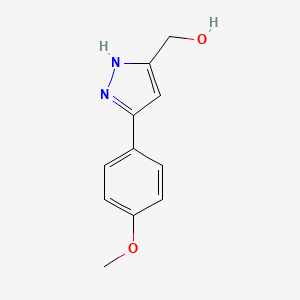
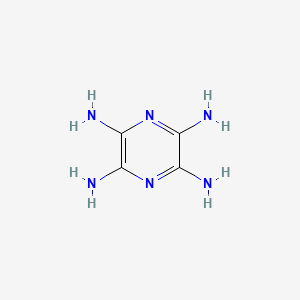
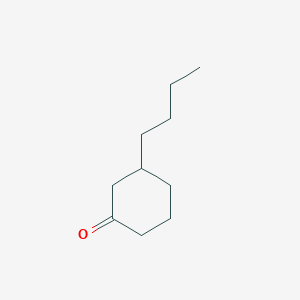
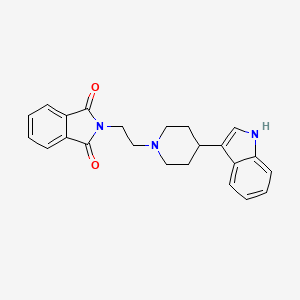
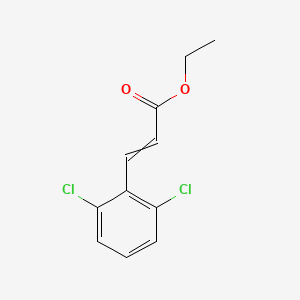
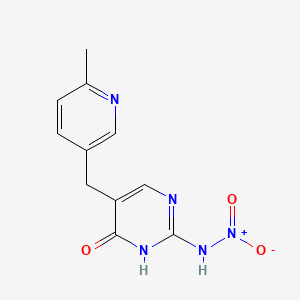
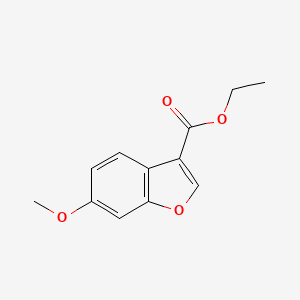
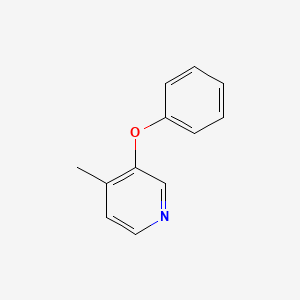
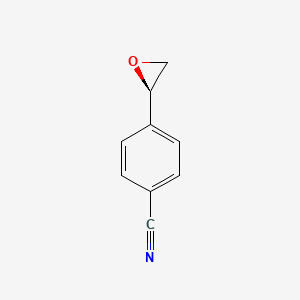
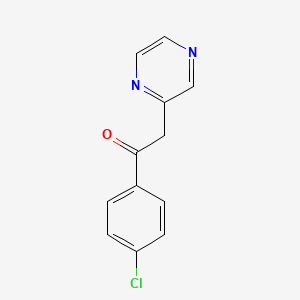
![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)
